Fdu-nnei
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2365471-76-5 |
|---|---|
Molecular Formula |
C26H19FN2O |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-naphthalen-1-ylindole-3-carboxamide |
InChI |
InChI=1S/C26H19FN2O/c27-20-14-12-18(13-15-20)16-29-17-23(22-9-3-4-11-25(22)29)26(30)28-24-10-5-7-19-6-1-2-8-21(19)24/h1-15,17H,16H2,(H,28,30) |
InChI Key |
XYSIFMHZXZATQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Chemical Structure and Structural Analogues of Fdu Nnei
Elucidation of the Molecular Architecture of FDU-NNEI
The molecular structure of this compound is based on a core indole-3-carboxamide scaffold, substituted at two key positions. nih.govcaymanchem.comnih.gov Structural analysis techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, HH COSY, HMQC, HMBC, ¹⁵N HMBC, and 1D-NOE spectra, have been employed to elucidate its architecture. nih.gov
Core Indole-3-Carboxamide Scaffold Analysis
The central structural element of this compound is the indole-3-carboxamide scaffold. nih.govcaymanchem.comnih.gov This core consists of a bicyclic indole (B1671886) ring system, which is a fusion of a benzene (B151609) ring and a pyrrole (B145914) ring, with a carboxamide functional group (-CONH₂) attached at the third position of the indole ring. uni.lunih.gov In this compound, this scaffold is further modified by substitutions on the nitrogen atom of the indole ring and the nitrogen atom of the carboxamide group. nih.govcaymanchem.comnih.gov
Characterization of the 1-(4-Fluorobenzyl) Indole Moiety
This compound features a 1-(4-fluorobenzyl) group attached to the nitrogen atom at the first position of the indole ring. nih.govcaymanchem.comnih.gov This moiety consists of an indole ring system linked at its N1 position to a methylene (B1212753) bridge (-CH₂-), which is in turn connected to a 4-fluorophenyl ring. The presence of the fluorine atom at the para position of the benzyl (B1604629) ring is a defining feature of this substituent. nih.govcaymanchem.com Analyses have confirmed the presence of this 1-(4-fluorobenzyl)-1H-indole portion within the molecule. nih.gov
Analysis of the N-Naphthalenyl Substitution
The nitrogen atom of the carboxamide group in this compound is substituted with a naphthalen-1-yl group. nih.govcaymanchem.comnih.gov This means a naphthalene (B1677914) ring system is directly bonded to the carboxamide nitrogen. Naphthalene is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. wikipedia.orgnist.gov The attachment is specifically at the '1' position of the naphthalene ring. nih.govcaymanchem.com The presence of this N-(naphthalen-1-yl)-carboxamide moiety has been confirmed through spectroscopic analysis. nih.gov
Here is a summary of the key structural components of this compound:
| Component | Description |
|---|---|
| Indole-3-carboxamide scaffold | Core structure consisting of an indole ring linked to a carboxamide group at the 3-position. |
| 1-(4-Fluorobenzyl) moiety | A 4-fluorobenzyl group attached to the nitrogen atom at the 1-position of the indole ring. |
| N-(Naphthalen-1-yl) substitution | A naphthalen-1-yl group attached to the nitrogen atom of the carboxamide group. |
Comparative Structural Analysis with Related Synthetic Cannabinoids
This compound belongs to the class of synthetic cannabinoids, which exhibit diverse structural variations while often retaining a core scaffold and specific substituents. netce.comissup.net Comparing the structure of this compound to its analogues helps in understanding the structural landscape of this group of compounds.
Structural Relationship to NNEI and FDU-PB-22
This compound shares structural similarities with both NNEI and FDU-PB-22. nih.gov this compound can be considered a derivative of NNEI where the pentyl side chain attached to the indole nitrogen (N1) is replaced by a 4-fluorobenzyl group. caymanchem.comglpbio.com Both this compound and NNEI feature the indole-3-carboxamide core and the N-(naphthalen-1-yl) substitution on the carboxamide nitrogen. caymanchem.comglpbio.comwikipedia.orghealthvermont.govcornell.edu
Comparing this compound to FDU-PB-22 reveals a shared 1-(4-fluorobenzyl) group attached to the indole nitrogen. nih.govwikipedia.orgnih.gov However, the key difference lies in the linker and the attachment point of the naphthyl group. This compound has a carboxamide linker (-CONH-), while FDU-PB-22 has a carboxylate linker (-COO-). nih.govwikipedia.orgnih.gov In this compound, the naphthyl group is attached to the carboxamide nitrogen, whereas in FDU-PB-22, a naphthalen-1-yl group is attached to the carboxylate oxygen. nih.govwikipedia.orgnih.gov The structure of this compound is described as consisting of structural elements characteristic of both FDU-PB-22 (the 1-(4-fluorobenzyl)-1H-indolylcarbonyl part) and NNEI (the naphthalen-1-ylamino part). nih.gov
Comparative Analysis of Other Indole- and Indazole-Based Analogues
The structural motif found in this compound, consisting of a substituted indole or indazole core linked to a group via an amide or ester, is common among synthetic cannabinoids. netce.comissup.netflsenate.govresearchgate.net Variations occur at several positions:
Core Scaffold: The indole core can be replaced by an indazole core, as seen in compounds like MN-18 (NNEI indazole analog). nih.govresearchgate.netresearchgate.netresearchgate.net
N1 Substituent: The group attached to the nitrogen at the 1-position of the indole or indazole ring varies widely. Examples include pentyl (in NNEI, JWH-018, PB-22), fluoropentyl (in 5F-NNEI, AM-2201, 5F-PB-22, 5F-AKB-48), benzyl, fluorobenzyl (in this compound, FDU-PB-22, FUB-PB-22), adamantyl (in APICA, APINACA, 5F-AKB-48), and cumyl groups. caymanchem.comnetce.comissup.netwikipedia.orghealthvermont.govcornell.eduwikipedia.orgflsenate.govresearchgate.netwikipedia.orguni.luniph.go.jpkcl.ac.ukrsc.org
Linker: The connection between the core and the terminal group is typically an amide (-CONH-) or an ester (-COO-), although acyl linkers have also been observed in older generations (e.g., JWH-018, AM-2201). netce.comissup.netflsenate.govresearchgate.netniph.go.jprsc.org this compound and NNEI utilize an amide linker, while FDU-PB-22 and PB-22 utilize an ester linker. caymanchem.comnih.govglpbio.comwikipedia.orgwikipedia.orgnih.gov
Terminal Group: The group attached to the linker also shows significant diversity. Common terminal groups include naphthyl (in this compound, NNEI, JWH-018, AM-2201, MN-18), fluoronaphthyl, quinolinyl (in PB-22, BB-22, FUB-PB-22), adamantyl, phenyl, and benzyl groups. netce.comissup.netwikipedia.orghealthvermont.govcornell.eduwikipedia.orgflsenate.govresearchgate.netwikipedia.orgniph.go.jpkcl.ac.ukrsc.org
The structural differences in these regions contribute to the varied properties of synthetic cannabinoids. The shift in the market towards indole- and indazolecarboxamides from indole- and indazolecarboxylates has been noted. netce.com
Here is a comparative overview of the structural features of this compound and some related analogues:
| Compound | Core Scaffold | N1 Substituent | Linker | Amide/Ester Nitrogen/Oxygen Substituent |
|---|---|---|---|---|
| This compound | Indole | 4-Fluorobenzyl | Carboxamide | Naphthalen-1-yl |
| NNEI | Indole | Pentyl | Carboxamide | Naphthalen-1-yl |
| FDU-PB-22 | Indole | 4-Fluorobenzyl | Carboxylate | Naphthalen-1-yl |
| MN-18 | Indazole | Pentyl | Carboxamide | Naphthalen-1-yl |
| JWH-018 | Indole | Pentyl | Acyl | Naphthalen-1-yl |
| AM-2201 | Indole | 5-Fluoropentyl | Acyl | Naphthalen-1-yl |
| APICA | Indole | Adamantyl | Carboxamide | Hydrogen |
| 5F-APICA | Indole | 5-Fluoropentyl | Carboxamide | Hydrogen |
| APINACA | Indazole | Adamantyl | Carboxamide | Hydrogen |
| 5F-AKB-48 | Indazole | 5-Fluoropentyl | Carboxamide | Adamantyl |
| PB-22 | Indole | Pentyl | Carboxylate | Quinolin-8-yl |
| FUB-PB-22 | Indole | 4-Fluorobenzyl | Carboxylate | Quinolin-8-yl |
Identification of Key Structural Variations and Their Chemical Implications
This compound belongs to the indole-based synthetic cannabinoids, specifically characterized by a carboxamide linker connecting an indole core to a naphthyl group, with a fluorobenzyl substituent on the indole nitrogen. nih.govwikipedia.orgnih.gov Structural variations within this class of synthetic cannabinoids significantly influence their chemical properties and interaction with biological targets, primarily cannabinoid receptors.
One key structural variation involves the replacement of the indole core with an indazole core, as seen in the analogue MN-18 (N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide). nih.govnih.gov While both NNEI (an indole-based compound structurally related to this compound) and MN-18 share the N-(naphthalen-1-yl)carboxamide moiety, the change from an indole to an indazole affects their metabolic profiles. Research indicates that NNEI undergoes a greater number of biotransformations compared to MN-18, although MN-18 is eliminated at a faster rate in vivo. nih.gov This suggests that the core bicyclic ring system plays a role in determining metabolic pathways and rates.
Another significant structural variation lies in the substituent at the N1 position of the indole or indazole core. In this compound, this is a 4-fluorobenzyl group. unodc.orgnih.gov Analogues like NNEI have a pentyl chain at this position. wikipedia.org The nature of this substituent can impact receptor binding affinity and metabolism. For instance, the introduction of a fluorine atom, as in the 4-fluorobenzyl group of this compound or the 5-fluoropentyl chain in 5F-MN-18 (an analogue of MN-18), has been shown to influence CB1 receptor affinity in related synthetic cannabinoids. researchgate.netresearchgate.net Phenyl- and benzyl-substituted indolecarboxamides generally exhibit weaker binding to the CB1 receptor compared to their 1-naphthyl counterparts, although exceptions exist within specific sub-families. unodc.org
The carboxamide linker itself is a key feature distinguishing these compounds from earlier synthetic cannabinoids like JWH-018, which utilize a ketone linker. nih.gov This modification to a carboxamide group generally leads to more stable compounds. unodc.org
Variations can also occur in the lipophilic group attached to the carboxamide linker. In this compound and NNEI, this is a naphthyl group. nih.govwikipedia.org Analogues with different groups, such as adamantyl, phenyl, or benzyl moieties, show variations in CB1 receptor binding. unodc.org
Detailed research findings on the specific chemical implications of these variations for this compound are still developing, with some reports indicating that at the time of their identification, the pharmacology of compounds like this compound was not yet fully known. researchgate.netresearchgate.net However, studies on related synthetic cannabinoids with similar structural motifs provide insight into the likely impact of these variations.
The analysis of synthetic cannabinoids often involves techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to identify the parent compounds and their metabolites, which can help elucidate metabolic pathways influenced by structural differences. nih.govnih.govnih.gov High-resolution mass spectrometry in conjunction with mass defect filtering is also used for the non-targeted analysis and detection of novel analogues based on their structural similarities and variations. capes.gov.br
The rapid emergence of new synthetic cannabinoid structures with minor modifications highlights the ongoing challenge in their identification and characterization, as clandestine laboratories continually alter structures to circumvent legal restrictions. researchgate.netcapes.gov.brqftox.com These modifications, often involving changes to the core ring system, linker, or substituents, result in a diverse array of compounds with potentially varied chemical and pharmacological profiles. researchgate.netunodc.org
Synthetic Methodologies and Precursor Chemistry of Fdu Nnei
Overview of Synthetic Routes for Indole-3-Carboxamide Derivatives
The synthesis of indole-3-carboxamide derivatives is a significant area in organic chemistry due to the prevalence of the indole (B1671886) scaffold in various biologically active compounds. nih.govnih.gov Diverse synthetic methods have been developed for constructing the indole ring system and functionalizing it at the 3-position with a carboxamide group. nih.gov
General strategies for synthesizing indole-3-carboxamides often involve the coupling of an indole precursor with a carboxylic acid or activated carboxylic acid derivative and an amine. nih.gov Various coupling agents and reaction conditions can be employed depending on the specific substituents and desired yield. nih.gov Another approach involves the reductive cyclization of 2-halonitrobenzene derivatives with cyanoacetamides. nih.govacs.org
Potential Synthetic Pathways to FDU-NNEI
Based on the structure of this compound, which features a 1-(4-fluorobenzyl)indole moiety and a N-(naphthalen-1-yl)carboxamide group at the 3-position of the indole, potential synthetic pathways would likely involve the formation of these key structural elements and their subsequent coupling. nih.gov
The synthesis of this compound could potentially involve the N1 alkylation of an indole precursor with a 4-fluorobenzyl halide and the formation of the amide bond at the C3 position of the indole with 1-naphthylamine (B1663977). nih.gov
Indole alkylation at the nitrogen atom (N1) can be achieved through various methods, often involving the use of a base to deprotonate the indole nitrogen followed by reaction with an alkylating agent like 4-fluorobenzyl bromide or chloride. mdpi.comrsc.org The choice of base and solvent can influence the regioselectivity of alkylation, although N1 alkylation is often favored under appropriate conditions. mdpi.com
The formation of the carboxamide linkage at the C3 position of the indole could be achieved through amide coupling reactions. nih.gov This typically involves activating an indole-3-carboxylic acid derivative and reacting it with 1-naphthylamine. nih.gov Common amide coupling reagents include carbodiimides (e.g., DCC, EDC) in combination with additives like HOBt or HOAt, or phosphonium/uronium salts (e.g., HATU, TBTU). nih.gov Alternatively, an acid chloride or mixed anhydride (B1165640) derived from the indole-3-carboxylic acid could be reacted with 1-naphthylamine.
A plausible synthetic route could involve:
N1 alkylation of indole with 4-fluorobenzyl halide to form 1-(4-fluorobenzyl)-1H-indole.
Functionalization at the C3 position of 1-(4-fluorobenzyl)-1H-indole to introduce a carboxylic acid group, yielding 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid. This step might involve a Vilsmeier-Haack reaction followed by oxidation, or other C3 functionalization methods. bhu.ac.in
Amide coupling between 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid and 1-naphthylamine using a suitable coupling reagent. nih.gov
Another potential pathway could involve forming the indole-3-carboxamide core first, followed by N1 alkylation. However, functionalization at the C3 position of N1-unsubstituted indoles can sometimes lead to mixtures of products or require specific conditions. bhu.ac.in
Based on the proposed synthetic pathways, key precursors for this compound would include a substituted indole (potentially indole itself or a protected form), a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride), and 1-naphthylamine. nih.gov Additionally, reagents for forming the carboxamide bond and potentially for functionalizing the indole at the 3-position would be required. nih.govunodc.org
Analysis of seized samples containing this compound has identified potential precursors and by-products, providing insights into the synthetic routes used in clandestine laboratories. nih.govnih.gov For instance, the detection of related compounds like FDU-PB-22 suggests common synthetic intermediates or methodologies might be employed in the production of different synthetic cannabinoids. nih.gov
Examination of Indole Alkylation and Amide Coupling Reactions
Characterization of Synthetic By-products and Impurities
The synthesis of this compound, like other organic synthesis processes, can result in the formation of various by-products and impurities. These can arise from incomplete reactions, side reactions, or impurities in the starting materials. unodc.org
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are crucial for the identification and characterization of this compound and its related substances, including synthetic by-products and impurities. nih.govcapes.gov.brdiva-portal.orgresearchgate.netnih.gov
Studies analyzing seized samples have identified various compounds present alongside this compound. nih.govnih.gov These co-occurring substances can include isomers, incomplete reaction products, or products from unintended side reactions. For example, in samples containing related synthetic cannabinoids, impurities such as indole/indazole carboxylic acids or their esters have been detected, which are likely intermediates or by-products from the amide coupling step. researchgate.netresearchgate.net The presence of 2H-indazole isomers has also been noted in samples containing indole-based synthetic cannabinoids, highlighting potential complexities in the synthesis and purification of these compounds. nih.govnih.gov
The fragmentation patterns observed in mass spectrometry can provide valuable information for identifying the structural features of both the target compound and its impurities. capes.gov.brnih.gov High-resolution mass spectrometry and techniques like mass defect filtering can aid in the non-targeted screening and identification of unknown synthetic cannabinoid analogs and their related substances. capes.gov.br
The presence of synthetic by-products and impurities has significant implications for the purity assessment of this compound, particularly for materials used in research. Impurities can affect the biological activity and toxicological profile of a compound, potentially leading to misleading results in research studies. unodc.org
Rigorous analytical characterization is therefore essential to ensure the purity and accurate identification of this compound used in research settings. unodc.orgdiva-portal.org Techniques like quantitative NMR (qNMR) or chromatographic methods with validated internal standards can be used to determine the purity level. researchgate.net Identifying and quantifying impurities is crucial for understanding their potential impact and ensuring the reliability of research findings. The presence of structurally similar impurities, such as isomers or closely related analogs, can be particularly challenging to separate and identify, requiring advanced analytical techniques. diva-portal.org
The detection of specific by-products can also provide insights into the synthetic route used, which can be relevant for forensic investigations and for understanding the potential risks associated with materials from illicit synthesis. researchgate.net
Molecular Interactions and Receptor Pharmacology of Fdu Nnei Preclinical Investigations
Cannabinoid Receptor Binding Affinities and Selectivity
Studies have aimed to characterize the binding profile of FDU-NNEI at the primary cannabinoid receptors, CB1 and CB2, which are G protein-coupled receptors integral to the endocannabinoid system unodc.orgmsu.eduguidetopharmacology.org.
Presumed Agonism at Human Cannabinoid Receptors (CB1 and CB2)
This compound is presumed to be a potent agonist, particularly at the human CB1 receptor wikipedia.org. Investigations into the activity of synthetic cannabinoid receptor agonists (SCRAs), including this compound, have indicated that these compounds typically act as agonists at both CB1 and CB2 receptors nih.govnih.gov. This compound has been shown to display significantly greater affinity for CB1R compared to the reference agonist CP55,940 in certain assays nih.gov. Furthermore, this compound was capable of fully competing for the binding of [³H]CP55,940 at the CB1 receptor, which is indicative of potent interaction at the orthosteric binding site nih.gov. Related indole-based synthetic cannabinoids, such as NNEI and MN-18, have also been characterized as agonists at both human CB1 and CB2 receptors nih.govresearchgate.net.
In Vitro Receptor Binding Assays for this compound and Analogues
In vitro receptor binding assays are crucial for determining the affinity and selectivity of compounds for specific receptors creative-bioarray.comnih.gov. Studies utilizing radioligand binding techniques, such as displacement of [³H]CP55,940, have provided quantitative data on this compound's interaction with cannabinoid receptors nih.govnih.govuni-bonn.de.
One study reported the binding affinities (Ki values) of this compound at human CB1 and CB2 receptors using a radioligand binding assay. The Ki values obtained were 7.42 ± 2.51 nM for CB1 and 64.0 ± 15.0 nM for CB2 uni-bonn.de. These values suggest a higher affinity for the CB1 receptor compared to the CB2 receptor, although it is important to consider the context of the assay and the ligands used for comparison.
Related indole (B1671886) and indazole carboxamide synthetic cannabinoids, including NNEI and MN-18, have also been assessed in similar binding assays, revealing high binding affinities for both human CB1 and CB2 receptors, often in the nanomolar range researchgate.netresearchgate.net. For instance, MN-18 showed Ki values of 3.86 ± 0.90 nM for CB1 and 3.47 ± 0.89 nM for CB2 researchgate.net. The structural variations within this class of compounds, such as the replacement of the N-pentyl group with a 4-fluorobenzyl group in this compound compared to NNEI, can significantly influence receptor affinity unodc.orgresearchgate.net.
The following table summarizes representative binding affinity data for this compound and a related analogue:
| Compound | Receptor | Ki (nM) | Assay Type | Reference |
| This compound | hCB1 | 7.42 ± 2.51 | Radioligand Binding | uni-bonn.de |
| This compound | hCB2 | 64.0 ± 15.0 | Radioligand Binding | uni-bonn.de |
| MN-18 | hCB1 | 3.86 ± 0.90 | Radioligand Binding | researchgate.net |
| MN-18 | hCB2 | 3.47 ± 0.89 | Radioligand Binding | researchgate.net |
Note: Data are representative and may vary depending on the specific assay conditions and cell lines used.
Cellular Signal Transduction Pathways
Cannabinoid receptors are G protein-coupled receptors that mediate their effects through the activation of intracellular signaling cascades msu.eduguidetopharmacology.orglibretexts.org.
G-Protein Coupled Receptor Activation Mechanisms (e.g., [³⁵S]GTPγS Binding)
Upon binding of an agonist, GPCRs undergo conformational changes that facilitate the exchange of GDP for GTP on the α subunit of associated G proteins, leading to the dissociation of the α-GTP complex from the βγ dimer msu.edulibretexts.org. The [³⁵S]GTPγS binding assay is a common method used to measure the activation of G proteins by GPCR agonists revvity.comnih.gov. The binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to activated G proteins can be quantified as a measure of receptor function revvity.comnih.gov.
Studies employing [³⁵S]GTPγS binding assays in cells expressing human CB1 or CB2 receptors have demonstrated that synthetic cannabinoids, including those structurally related to this compound like NNEI and MN-18, act as agonists and induce G protein activation nih.govresearchgate.net. These compounds produced greater maximal effects in stimulating [³⁵S]GTPγS binding compared to Δ⁹-THC, the primary psychoactive component of cannabis, which is considered a partial agonist nih.gov. While specific [³⁵S]GTPγS binding data for this compound was found, it indicates functional activity at both CB1 and CB2 receptors uni-bonn.de.
Modulation of Adenylyl Cyclase Activity (cAMP signaling)
A major downstream effector system for activated CB1 and CB2 receptors, particularly those coupled to Gi/Go proteins, is the inhibition of adenylyl cyclase (AC) activity, which leads to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) msu.edunih.govsigmaaldrich.com. However, under certain conditions or with specific ligands, CB1 receptors can also couple to Gs proteins, leading to the stimulation of AC and an increase in cAMP nih.gov.
Research on synthetic cannabinoids, including analogues of this compound, has investigated their effects on cAMP signaling nih.govresearchgate.netresearchgate.net. These studies have shown that these compounds can modulate adenylyl cyclase activity, resulting in changes in cAMP levels nih.govresearchgate.netresearchgate.net. The observed effects on cAMP signaling, such as the production of greater maximal effects than THC, further support their classification as potent agonists at cannabinoid receptors nih.govresearchgate.net. The precise modulation of adenylyl cyclase and cAMP levels by this compound specifically would be determined through functional assays measuring cAMP accumulation or inhibition in cells expressing CB1 and CB2 receptors.
Allosteric Modulation and Ligand Bias in Cannabinoid Receptor Systems
The complexity of GPCR signaling extends beyond simple orthosteric agonism or antagonism to include concepts like allosteric modulation and ligand bias euskadi.eusmdpi.comsemanticscholar.orgnih.gov. Allosteric modulators bind to a site distinct from the orthosteric ligand binding site and can positively or negatively influence the receptor's response to an orthosteric ligand mdpi.com. Ligand bias, or functional selectivity, refers to the ability of different ligands binding to the same receptor to preferentially activate distinct downstream signaling pathways nih.govsemanticscholar.orgnih.gov.
In Vitro and Preclinical Metabolic Pathways of Fdu Nnei
Phase I Metabolism of FDU-NNEI
Phase I metabolism of this compound involves the introduction or exposure of polar functional groups through reactions such as oxidation and hydrolysis. These transformations are often catalyzed by cytochrome P450 (CYP) enzymes and other hydrolases. philadelphia.edu.joionsource.comlongdom.org
Oxidative Transformations (e.g., Hydroxylation, N-dealkylation)
Oxidative reactions represent a primary route of Phase I metabolism for synthetic cannabinoids, including NNEI. nih.govresearchgate.net These transformations are largely mediated by cytochrome P450 enzymes. ionsource.comunl.edu Hydroxylation is a common oxidative pathway, occurring at various positions on the this compound molecule. Based on studies of NNEI, hydroxylation can take place on the indole (B1671886) ring, the N-pentyl chain (in the case of NNEI), or the naphthyl moiety. nih.gov While specific hydroxylation sites for this compound's fluorobenzyl group are less documented, related compounds with a 4-fluorobenzyl moiety have shown that hydroxylation may not preferentially occur on this specific ring. ojp.gov
N-dealkylation is another significant oxidative transformation observed in the metabolism of many synthetic cannabinoids. unl.eduojp.govuomustansiriyah.edu.iq This process involves the removal of an alkyl group from a nitrogen atom, often catalyzed by CYP enzymes. While studies specifically detailing N-dealkylation of the 4-fluorobenzyl group in this compound were not explicitly found, N-dealkylation of similar benzyl (B1604629) or alkyl chains is a known metabolic fate for related compounds. unl.eduojp.govuomustansiriyah.edu.iq
Amide Hydrolysis Pathways
Hydrolysis of the carboxamide linker is a prominent metabolic pathway for synthetic cannabinoids containing this functional group, including NNEI and related compounds like FDU-PB-22 and FUB-PB-22. nih.govnih.govjefferson.eduresearchgate.netucalgary.calibretexts.org This reaction cleaves the amide bond, typically yielding a carboxylic acid metabolite and a primary amine or aniline (B41778) derivative. For this compound, hydrolysis of the amide bond would result in the formation of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid and 1-naphthylamine (B1663977). This hydrolysis is considered a major biotransformation pathway. nih.govnih.govresearchgate.net
Defluorination Mechanisms
Defluorination, the removal of a fluorine atom, can occur in the metabolism of fluorinated synthetic cannabinoids. kcl.ac.ukeuropa.eu However, the propensity for defluorination depends on the location of the fluorine atom within the molecule. Studies on synthetic cannabinoids with terminal fluoroalkyl chains, such as 5F-NNEI, indicate that oxidative defluorination can occur. researchgate.netkcl.ac.ukeuropa.eu In contrast, investigations into the metabolism of FDU-PB-22 and FUB-PB-22, which, like this compound, possess a 4-fluorobenzyl group, suggest that defluorination on this specific moiety is not commonly observed. ojp.gov Therefore, while defluorination is a known pathway for some fluorinated synthetic cannabinoids, it appears less likely to be a major metabolic route specifically involving the 4-fluorobenzyl group of this compound based on data from structurally related compounds.
Phase II Metabolism of this compound and its Phase I Metabolites
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and promoting excretion. ionsource.comnottingham.ac.ukuomus.edu.iq The major Phase II reactions for synthetic cannabinoids include glucuronidation and sulfation. jefferson.eduuomus.edu.iqcapes.gov.brscispace.com
Glucuronidation Conjugation
Glucuronidation is a significant Phase II metabolic pathway for NNEI and its Phase I metabolites. nih.govjefferson.educapes.gov.brscispace.com This process involves the conjugation of glucuronic acid to a suitable functional group, such as a hydroxyl group generated during Phase I metabolism. ionsource.comuomus.edu.iq Studies on NNEI have identified glucuronide conjugates of monohydroxylated metabolites. nih.gov It is highly probable that hydroxylated metabolites of this compound, resulting from oxidative transformations, would also undergo glucuronidation in a similar manner.
Sulfate (B86663) Conjugation
Sulfate conjugation is another Phase II metabolic pathway that can occur for synthetic cannabinoids and their metabolites possessing hydroxyl or amine groups. jefferson.eduuomus.edu.iqcapes.gov.brissx.org This reaction involves the transfer of a sulfonate group from a coenzyme (PAPS) to the substrate, catalyzed by sulfotransferases. uomus.edu.iq While less extensively documented than glucuronidation specifically for NNEI in the provided sources, sulfate conjugation is a known Phase II pathway for various xenobiotics and has been observed for metabolites of related synthetic cannabinoids, such as a quinolinol sulfate metabolite for FUB-PB-22 after ester hydrolysis. nih.govresearchgate.net This suggests that sulfate conjugation could also contribute to the elimination of this compound metabolites with appropriate functional groups.
The in vitro and preclinical metabolic studies on this compound and its close structural analogs highlight the complexity of its biotransformation, involving a range of oxidative and hydrolytic Phase I reactions followed by conjugation in Phase II. These metabolic processes are crucial for the elimination of the compound and the formation of metabolites that can be targeted in analytical testing.
Table: Summary of this compound Metabolic Pathways
| Metabolic Phase | Type of Transformation | Specific Reactions Discussed | Key Locations on Molecule (Based on NNEI/Analogs) |
| Phase I | Oxidation | Hydroxylation, N-dealkylation | Indole ring, N-linked chain, Naphthyl moiety |
| Phase I | Hydrolysis | Amide hydrolysis | Carboxamide linker |
| Phase I | Defluorination | Oxidative defluorination (less likely on 4-fluorobenzyl) | 4-fluorobenzyl group (low probability) |
| Phase II | Conjugation | Glucuronidation | Hydroxylated metabolites |
| Phase II | Conjugation | Sulfate conjugation | Metabolites with hydroxyl or amine groups |
In Vitro Metabolic Stability and Clearance (e.g., Human Liver Microsomes, Hepatocytes)
Metabolic stability is typically determined by incubating the compound with liver microsomes or hepatocytes over various time points and quantifying the depletion of the parent compound using liquid chromatography-mass spectrometry (LC-MS). The half-life (t₁/₂) and intrinsic clearance (CLᵢ𝚗ₜ) are calculated from the rate of parent compound depletion. Studies on related synthetic cannabinoids like NNEI and FDU-PB-22 have shown rapid clearance in human liver microsomes, with half-lives in the range of a few minutes. fishersci.fiuni.lu This suggests that synthetic cannabinoids with similar structural features are generally susceptible to significant hepatic metabolism.
While specific quantitative data for this compound's metabolic stability and clearance in human liver microsomes or hepatocytes were not extensively available in the provided search results, the rapid metabolism observed for related compounds indicates that this compound is also likely to undergo significant metabolic transformation in these systems.
Metabolite Identification and Structural Elucidation
Identifying and characterizing the metabolic products of a compound is essential for understanding its metabolic fate. This is typically achieved through a combination of chromatographic separation and mass spectrometric characterization. uni.lu
Chromatographic Separation of Metabolites
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), are employed to separate the parent compound from its various metabolites present in biological matrices such as liver microsome incubations, hepatocyte cultures, or in vivo samples. uni.lu Reversed-phase liquid chromatography is a commonly used mode for the separation of synthetic cannabinoids and their metabolites based on their differing polarities. The choice of stationary phase and mobile phase gradient is optimized to achieve adequate resolution of potentially numerous metabolites. uni.lu
Mass Spectrometric Characterization of Metabolic Products
Mass spectrometry (MS), often coupled online with chromatography (LC-MS), is the primary analytical technique for the detection and structural elucidation of drug metabolites. fishersci.cauni.lu High-resolution mass spectrometry (HR-MS) provides accurate mass measurements of the parent ion and fragment ions, which is invaluable for determining the elemental composition of metabolites and proposing potential structures. fishersci.cauni.lu Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns of the metabolites, providing structural information that helps in identifying the sites of metabolic transformation (e.g., hydroxylation, oxidation, hydrolysis, glucuronidation). fishersci.fiuni.luuni.lu
Metabolite identification workflows often involve comparing the mass spectral data of metabolites to that of the parent compound and utilizing software tools to predict and match potential biotransformations. For synthetic cannabinoids, common metabolic reactions observed in studies of related compounds include hydroxylation, oxidation, N-dealkylation, and conjugation with endogenous substances like glucuronic acid (Phase II metabolism). fishersci.fiuni.lu As mentioned, hydrolysis of the amide linkage is a suspected metabolic pathway for this compound, potentially leading to the formation of 1-naphthylamine. fishersci.ca
In Vivo (Non-Human) Metabolic Profile Comparative Studies
Preclinical in vivo metabolism studies, typically conducted in animal models such as rats, provide information on the metabolic fate of a compound in a living system. fishersci.fiuni.lu These studies complement in vitro findings by accounting for systemic factors such as absorption, distribution, and excretion, as well as the interplay of various organs and enzymes involved in metabolism. fishersci.fiuni.lu
In vivo studies on synthetic cannabinoids like NNEI and MN-18 in rats have involved administering the compound and collecting biological samples such as plasma and urine over time. fishersci.fiuni.lu These samples are then analyzed using techniques like LC-MS/MS to quantify the parent compound and identify metabolites. fishersci.fiuni.lu Comparing the metabolic profile observed in vivo with that from in vitro studies (e.g., with liver microsomes and hepatocytes) helps to assess the relevance of the in vitro models and to identify potential species differences in metabolism. uni.lu
Studies on related compounds have shown that while many metabolites identified in hepatocyte incubations are also detected in rat plasma and urine, the relative abundance of these metabolites can differ between in vitro and in vivo systems, and between species. uni.lu This highlights the importance of in vivo studies for a comprehensive understanding of a compound's metabolic fate.
While specific detailed in vivo metabolic profile data for this compound in non-human species were not found in the provided search results, such studies would typically involve identifying and quantifying this compound and its metabolites in biological fluids and tissues of the animal model to understand its systemic metabolism and elimination.
Advanced Analytical Methodologies for Fdu Nnei Characterization and Detection
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating FDU-NNEI from complex matrices and other co-eluting substances before detection and quantification. Various chromatographic techniques are utilized, often coupled with mass spectrometry for enhanced specificity and sensitivity.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a widely used technique for the analysis of synthetic cannabinoids, including those structurally related to this compound. UPLC offers advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC. UPLC coupled with electrospray ionization–mass spectrometry (UPLC-ESI–MS) has been employed for the analysis of sample solutions containing this compound. wikipedia.orgbioregistry.io UPLC systems, such as the Waters Acquity UPLC system, coupled to tandem mass spectrometers, are utilized for the quantification and metabolite identification of synthetic cannabinoids like NNEI and MN-18, which share structural features with this compound. wikipedia.org The use of UPLC-ESI-MS/MS is a common method for synthetic cannabinoid testing panels. nih.gov
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another frequently employed technique for the analysis and detection of this compound and other synthetic cannabinoids. wikipedia.orgbioregistry.io GC-MS is considered a primary instrumental technique for toxicological analysis and is applicable to many volatile psychoactive compounds, including synthetic cathinones and cannabinoids. Sample preparation for GC-MS analysis can involve extraction with methanol (B129727) and sonication. GC-MS analysis can provide molecular ion information and fragmentation patterns useful for identification. wikipedia.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental chromatographic technique used in the characterization and analysis of synthetic cannabinoids. HPLC coupled with high-resolution mass spectrometry (HPLC-HRMS) has been used for the identification of metabolites of related compounds such as FDU-PB-22 and FUB-PB-22. Preparative HPLC can also be utilized for the isolation of compounds. bioregistry.io HPLC-grade solvents are essential for these analyses.
High-Resolution Mass Spectrometry for Identification and Metabolite Profiling
Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), plays a critical role in the identification, structural elucidation, and metabolite profiling of this compound. HRMS provides accurate mass measurements, which are crucial for determining elemental compositions and identifying unknown compounds and their transformation products.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with liquid chromatography (LC-ESI-MS or UPLC-ESI-MS) for the analysis of synthetic cannabinoids. wikipedia.orgbioregistry.iowikipedia.org ESI-MS is used to produce protonated molecular ions, which are then fragmented for structural information. wikipedia.org ESI-MS is also mentioned in the context of characterizing this compound reference materials. Most LC-MS analyses in toxicological settings are carried out in tandem MS mode (MS/MS) with ESI being the most frequently used ionization interface.
Quadrupole-Time-of-Flight Mass Spectrometry (QTOF-MS)
Quadrupole-Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful high-resolution mass spectrometry technique used for the identification and characterization of new psychoactive substances, including this compound and related compounds. bioregistry.io LC-QTOF-MS allows for accurate mass measurements, which are essential for determining the elemental composition of parent ions and fragments, aiding in the identification of unknown compounds and their metabolites. wikipedia.orgbioregistry.io QTOF-MS-based methods enable preliminary identification of compounds without the immediate need for reference standards. Metabolite identification can be accomplished by high-resolution mass spectrometry using information-dependent acquisition.
These advanced analytical methodologies, often used in combination, provide the necessary tools for the comprehensive characterization and reliable detection of this compound in various analytical scenarios, including forensic and toxicological investigations.
Electron Ionization (EI) Mode GC-MS
Gas chromatography-mass spectrometry (GC-MS) in electron ionization (EI) mode is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including synthetic cannabinoids like this compound. EI is considered a hard ionization method, where high-energy electrons bombard analyte molecules, causing ionization and significant fragmentation. scioninstruments.com This fragmentation produces characteristic ion patterns that serve as fingerprints for compound identification, especially when compared against mass spectral libraries. scioninstruments.com
In the analysis of this compound by GC-MS in EI mode, a molecular ion signal at m/z 394 has been observed. nih.gov Furthermore, major fragment ions at m/z 109 and 252 have been detected. nih.gov These fragmentation ions, along with the molecular ion, contribute to the unique mass spectrum of this compound, aiding in its identification in complex matrices. GC-MS analysis in EI mode can be used for both qualitative and quantitative analysis and is effective for identifying unknown components by comparing their spectra to standard libraries. scioninstruments.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic compounds. For this compound, NMR spectroscopy, specifically 13C NMR, has been employed to confirm its chemical structure. Analysis of the 13C NMR spectrum of this compound (referred to as compound 2 in some studies) in deuterated methanol (CD3OH) has provided key data regarding the carbon framework of the molecule. nih.gov
Research findings have detailed the 13C NMR chemical shifts for various carbon atoms within the this compound structure. Comparing NMR spectra obtained in different solvents, such as CD3OH and CD3OD, can reveal isotope shifts that provide further information about the molecule's structure, particularly the positions of exchangeable protons like the amide NH. nih.gov For this compound, deuterium (B1214612) shifts have been observed at specific carbon positions, including those in the N-(naphthalen-1-yl)carboxamide moiety and the indole (B1671886) core, supporting the proposed structure. nih.gov
Development of Analytical Reference Standards and Quality Control
The accurate identification and quantification of this compound in analytical testing, particularly in forensic and research settings, rely heavily on the availability and use of well-characterized analytical reference standards. This compound is commercially available as an analytical reference material. caymanchem.comglpbio.comglpbio.combioscience.co.uk
These reference materials are typically manufactured and tested to meet international standards such as ISO/IEC 17025 and ISO 17034, ensuring their quality and suitability for analytical purposes. caymanchem.comglpbio.comglpbio.com The use of validated analytical methods and qualified instrumentation is crucial to ensure the traceability of measurements when using these standards. glpbio.comglpbio.com Certificates of Analysis (CofAs) are provided with traceable reference materials, offering detailed information about their purity and characterization. glpbio.comglpbio.com The availability of such certified reference materials is fundamental for establishing reliable analytical methods and implementing effective quality control procedures in laboratories performing this compound analysis.
Applications in Research and Forensic Chemical Analysis
This compound has found primary applications in research and forensic chemical analysis. It has been identified as a novel psychoactive substance (NPS) and detected in illegal products. nih.govcapes.gov.brresearchgate.net Its emergence in the illicit drug market necessitates its inclusion in forensic screening and identification protocols.
Research efforts have focused on characterizing this compound and its metabolic fate to aid in forensic investigations. Studies have investigated its metabolism in in vitro human models to identify potential urinary markers for its intake. nih.gov Identifying these metabolites is crucial for confirming exposure to this compound in biological samples during forensic analysis. nih.gov The compound is explicitly intended for forensic and research applications by chemical suppliers. caymanchem.comglpbio.comglpbio.combioscience.co.uk The development of analytical methods, including GC-MS and potentially LC-MS/MS, is essential for its detection and identification in various matrices encountered in forensic chemistry. nih.govcapes.gov.br
Structure Activity Relationship Sar Studies and Molecular Design Principles for Fdu Nnei
Systematic Investigation of Structural Modifications on Cannabinoid Receptor Interaction
Modifications to the core structure, substituents, and linker regions of synthetic cannabinoids significantly influence their binding affinity and efficacy at cannabinoid receptors. Investigations into these structural changes provide insights into the molecular requirements for receptor interaction.
Role of Indole (B1671886) vs. Indazole Core Structures
The indole core is a fundamental structural element in FDU-NNEI. wikipedia.orgnih.govnih.gov Many synthetic cannabinoids feature either an indole or an indazole core structure. nih.govwikipedia.orguni-bonn.dekcl.ac.uk Comparative SAR studies between indole and indazole derivatives have revealed differences in their cannabinoid receptor binding profiles. For instance, in some series of compounds with an amide linker, the affinity for the CB1 receptor was found to be quite similar between indole and indazole derivatives, while the affinity for the CB2 receptor was slightly increased in indazole derivatives. uni-bonn.de This suggests that the seemingly minor difference of a nitrogen atom within the core structure can subtly alter the compound's interaction with the two cannabinoid receptor subtypes. The shift from indole to indazole cores in some newer synthetic cannabinoids has also been interpreted as a strategy to circumvent structure-based legislation. nih.govkcl.ac.uk
Influence of N-Substituents on Binding Affinity
The nitrogen atom in the indole core of this compound is substituted with a 4-fluorobenzyl group. nih.govnih.gov The nature of the substituent attached to the indole nitrogen (N1) is a critical determinant of cannabinoid receptor binding affinity and activity. researchgate.netwikipedia.orguni-bonn.detesisenred.netglpbio.comontosight.ai Comprehensive SAR studies on indole-based cannabinoids have demonstrated that the optimal length and nature of this N-substituent are crucial for potent CB1 receptor interaction. uni-bonn.de For example, studies have shown that a five-carbon side chain (pentyl) is often preferred for high CB1 affinity in related indole derivatives like JWH-018. wikipedia.orgwikipedia.orguni-bonn.de Bioisosteric replacements for the pentyl chain, such as a para-fluorobenzyl residue, have been explored to maintain high affinity. uni-bonn.de Variations in the N-substituent can lead to significant changes in potency and receptor selectivity. wikipedia.orguni-bonn.detesisenred.netglpbio.comontosight.ai
Ligand Efficiency and Molecular Recognition Studies
Ligand efficiency is a metric used in drug discovery to assess the binding energy per heavy atom of a ligand to its target receptor. While specific ligand efficiency data for this compound were not extensively detailed in the search results, understanding the molecular recognition principles governing its interaction with cannabinoid receptors is essential. Synthetic cannabinoids like this compound interact with the orthosteric binding site of the CB1 receptor, which is also where endocannabinoids and phytocannabinoids bind. mdpi.com The precise mode of binding and the key interactions (e.g., hydrogen bonding, van der Waals forces, π-π interactions) between this compound and the amino acid residues within the CB1 binding pocket determine its affinity and efficacy. The lipophilic nature of the naphthyl and fluorobenzyl substituents likely contributes to extensive van der Waals interactions within the hydrophobic regions of the binding site.
Rational Design Strategies for Novel Synthetic Cannabinoid Analogues
The identification and characterization of synthetic cannabinoids like this compound inform rational design strategies for developing novel analogues with potentially altered pharmacological profiles. researchgate.netontosight.aieuskadi.eusgenome.jp Medicinal chemists utilize SAR data to guide the synthesis of new compounds with desired properties, such as increased potency, improved receptor selectivity, or modified metabolic pathways. researchgate.netkcl.ac.uk Strategies include molecular hybridization, where elements from different known cannabinoid scaffolds are combined; bioisosteric replacement, where atoms or groups are substituted with others having similar electronic or steric properties (such as the fluorine substitution or the indole/indazole exchange); and scaffold hopping, which involves replacing the core structure entirely while retaining key pharmacophoric features. researchgate.net The emergence of diverse SCRA structures, including those with indole and indazole cores and various N-substituents and linker regions, reflects the application of these rational design principles by clandestine laboratories seeking to create new psychoactive substances that may evade existing regulations. researchgate.netkcl.ac.uk
Comparative SAR with Other Cannabimimetic Indole and Indazole Derivatives
This compound shares structural similarities with other synthetic cannabinoids based on indole and indazole frameworks, such as the JWH series (e.g., JWH-018, JWH-210) and the NNEI and MN-18 compounds. wikipedia.orgwikipedia.orguni-bonn.detesisenred.netglpbio.comontosight.aiwikipedia.org Comparing the SAR of these compounds with this compound provides valuable context for understanding the specific contribution of each structural element to receptor interaction. For instance, JWH-018, a well-studied naphthoylindole, is a potent full agonist at both CB1 and CB2 receptors. wikipedia.orgnih.gov AM-2201, the 5-fluoropentyl analog of JWH-018, also shows high affinity. wikipedia.orgcaymanchem.com NNEI, an indole-based compound with a naphthyl group linked via a carboxamide, is an agonist for cannabinoid receptors. wikipedia.org MN-18 is the indazole analog of NNEI. wikipedia.orguni-bonn.deresearchgate.net Studies comparing NNEI and MN-18 have shown similar CB1 affinity but slightly increased CB2 affinity for the indazole derivative. uni-bonn.de this compound, with its 4-fluorobenzyl N-substituent and naphthyl amide structure, represents another variation within this class, and its activity is a result of the interplay between these different structural components. nih.govnih.gov Comparative SAR analysis helps to delineate the impact of specific substituents and core structures on the binding affinity, efficacy, and selectivity of these synthetic cannabinoids. wikipedia.orguni-bonn.detesisenred.netglpbio.comontosight.ai this compound has been shown to display significantly greater affinity than CP55,940 for CB1R in some studies. nih.gov
Computational and Theoretical Chemistry Approaches for Fdu Nnei
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools used to study the behavior of molecules over time. These techniques allow researchers to explore the dynamic aspects of a molecule's structure and its interactions with its environment, including biological systems.
Conformational Analysis of FDU-NNEI
Conformational analysis involves studying the different possible three-dimensional arrangements (conformations) of a molecule. For a flexible molecule like this compound, which contains rotatable bonds, understanding its preferred conformations is essential as these can influence its ability to interact with binding sites on receptors. Computational methods, such as potential energy surface scans or molecular dynamics simulations, can be used to identify low-energy conformers and assess their relative stabilities.
Ligand-Receptor Docking Studies with Cannabinoid Receptors
Ligand-receptor docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand), such as this compound, to a protein target, such as cannabinoid receptors (CB₁ and CB₂). nih.govukrbiochemjournal.org These studies typically involve placing the ligand in the vicinity of the receptor's binding site and using algorithms to search for optimal binding poses based on scoring functions that estimate the interaction energy. Docking simulations can provide insights into the potential binding mode of this compound to cannabinoid receptors and help explain its observed or predicted pharmacological activity. nih.govukrbiochemjournal.org Some studies have utilized docking to model cannabinoids binding to GPCRs, including in both G protein-bound and G protein-absent states. nih.gov
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations extend docking studies by simulating the dynamic behavior of the ligand-receptor complex over time. frontiersin.orgrsc.orgmdpi.comrptu.de These simulations account for the flexibility of both the ligand and the receptor, providing a more realistic representation of their interactions. frontiersin.orgrsc.orgmdpi.comrptu.de MD simulations can be used to study the stability of the binding pose predicted by docking, explore conformational changes in the receptor upon ligand binding, and estimate binding free energies. frontiersin.orgrsc.orgmdpi.comrptu.de For this compound, MD simulations with cannabinoid receptors could offer detailed insights into the molecular mechanisms underlying its agonistic activity.
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and are used to compute the electronic structure and properties of molecules. researchgate.netusc.edunih.gov These calculations can provide highly accurate information about molecular geometries, energies, charge distributions, and reactivity. researchgate.netusc.edunih.gov
Electronic Structure Determination and Reactivity Predictions
Determining the electronic structure of this compound involves calculating the distribution of electrons within the molecule. This information is crucial for understanding its chemical behavior and predicting its reactivity. researchgate.netusc.edunih.gov Quantum chemical methods, such as Density Functional Theory (DFT), can be used to compute properties like molecular orbitals, electrostatic potential maps, and atomic charges. nih.gov These calculations can help identify potential sites for chemical reactions or metabolic transformations. nih.gov For instance, predicting the susceptibility of the amide group to hydrolysis, which is suspected for this compound based on related compounds, could be investigated using quantum chemical approaches. wikipedia.org
Prediction of Spectroscopic Properties to Aid Identification
Quantum chemical calculations can also be used to predict various spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) shifts, Infrared (IR) vibrational frequencies, and Mass Spectrometry (MS) fragmentation patterns. researchgate.netresearchgate.net Comparing predicted spectroscopic data with experimental spectra obtained from seized samples can be a valuable tool for the identification and characterization of this compound, especially in forensic or analytical chemistry settings. researchgate.netresearchgate.net While experimental data is the primary means of identification, computational predictions can complement these efforts and aid in the interpretation of complex spectra.
In Silico Prediction of Metabolic Pathways and Metabolite Structures
In silico prediction methods are utilized to anticipate how a compound will be metabolized in biological systems. These computational tools analyze the chemical structure of a compound and predict potential metabolic transformations, such as oxidation, reduction, hydrolysis, and conjugation, along with the structures of the resulting metabolites cambridgemedchemconsulting.comoptibrium.com. For synthetic cannabinoids like this compound, understanding metabolic pathways is crucial for identifying biomarkers of exposure in biological samples researchgate.netfrontiersin.org.
While specific detailed in silico metabolic predictions solely for this compound are not extensively reported in the provided search results, related synthetic cannabinoids have been studied using these methods researchgate.netfrontiersin.orgjefferson.edunih.gov. For instance, studies on FDU-PB-22 and FUB-PB-22, which share structural similarities with this compound, have employed in silico tools like MetaSite for predicting metabolic pathways and metabolite structures nih.gov. These studies indicate that ester hydrolysis and subsequent hydroxylation and glucuronidation are significant metabolic steps for these related compounds nih.govresearchgate.net.
Given the structural similarity of this compound to compounds like NNEI and APINACA, it is suspected that metabolic hydrolysis of the amide group in this compound could occur wikipedia.orgwikipedia.org. This hydrolysis would potentially release 1-naphthylamine (B1663977) wikipedia.org. In silico tools can help predict the likelihood and sites of such hydrolysis, as well as further transformations of the resulting fragments.
The application of in silico metabolism prediction to synthetic cannabinoids has shown varying degrees of success compared to experimental results. For example, one study on THJ-2201 showed that while in silico tools predicted several metabolites, the top predicted metabolites were inconsistent with those observed in human hepatocyte incubations and urine frontiersin.org. This highlights the importance of validating in silico predictions with experimental data.
Computational methods for metabolism prediction often involve analyzing potential sites of enzymatic attack, particularly by cytochrome P450 enzymes, which are major players in drug metabolism cambridgemedchemconsulting.comoptibrium.com. Tools based on quantum mechanics and machine learning are used to indicate potential sites and predict metabolic routes and products optibrium.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Cannabinoid Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity taylorfrancis.comnih.gov. This relationship can then be used to predict the activity of new or untested compounds based on their molecular descriptors taylorfrancis.comnih.gov. For synthetic cannabinoids, QSAR modeling is a valuable tool for predicting their affinity and efficacy at cannabinoid receptors, particularly the CB1 receptor, which is responsible for the psychoactive effects nih.gov.
QSAR models correlate structural and physicochemical properties of molecules with their biological activities taylorfrancis.comnih.gov. These properties are represented by molecular descriptors, which can be calculated from the 2D or 3D structure of the compound taylorfrancis.com. Various statistical methods, such as multiple linear regression and partial least squares regression, are used to build QSAR models nih.gov.
Studies have successfully developed QSAR models to predict the CB1 receptor binding affinity and dependence potential of various synthetic cannabinoids nih.gov. These models can help in understanding which structural features are important for receptor interaction and can guide the design of new compounds with desired activity profiles nih.gov.
While a specific QSAR model focused solely on this compound was not found in the provided search results, this compound is recognized as a synthetic cannabinoid presumed to be a potent agonist of the CB1 receptor wikipedia.orguni-bonn.de. Research on the structure-activity relationships of synthetic cannabinoids, in general, provides a framework within which the activity of this compound can be understood researchgate.netkcl.ac.uk. These studies often involve evaluating the activity of a series of related compounds at CB1 and CB2 receptors to determine the impact of different structural moieties on binding affinity and functional activity researchgate.net.
Experimental data on the activity of this compound at cannabinoid receptors, such as binding affinity (Ki) or functional potency (EC50), would be essential for developing or validating a specific QSAR model for this compound. One source mentions experimental data for this compound showing CH 7.42 ± 2.51 and 64.0 ± 15.0 values, alongside other synthetic cannabinoids, in a pharmacological evaluation uni-bonn.de. While the exact meaning of "CH" and the units are not explicitly defined in the snippet, this indicates that some experimental data on the activity of this compound exists, which could potentially be used in QSAR studies.
QSAR modeling in the context of synthetic cannabinoids helps in predicting the potential psychoactive effects and risks associated with new compounds appearing on the illicit drug market nih.govresearchgate.net. By correlating structural features with activity, these models can provide early warnings about the potential potency and harmful effects of novel synthetic cannabinoids nih.gov.
Future Research Directions and Academic Significance of Fdu Nnei Research
Elucidating Uncharacterized Molecular Interactions
While FDU-NNEI is understood to interact with cannabinoid receptors, particularly the CB1 receptor wikipedia.orgnih.gov, the full spectrum of its molecular interactions remains an active area for research. Studies have shown that this compound can display significantly greater affinity than reference agonists like CP55,940 for CB1R and fully compete for binding sites nih.gov. Future research needs to delve deeper into the specific binding modes, conformational changes induced upon binding, and the downstream signaling pathways activated by this compound beyond canonical G protein coupling. Research into ligand bias, examining the differential activation of various intracellular signaling cascades (e.g., β-arrestin recruitment pathways) by this compound compared to endogenous cannabinoids or other synthetic agonists, is crucial for understanding the diverse pharmacological profiles and potential unique effects of this compound nih.gov. Elucidating these uncharacterized molecular interactions is vital for a comprehensive understanding of this compound's effects at the cellular and system levels.
Advancements in Synthetic Methodologies for Controlled Analog Production
The identification of this compound and related synthetic cannabinoids highlights the ongoing structural diversification within this class of compounds researchgate.netunodc.orgnih.gov. Future research in synthetic chemistry is needed to develop controlled and well-characterized methodologies for the synthesis of this compound and its potential analogs. Understanding the synthetic routes employed in the clandestine production of this compound can inform the development of controlled laboratory synthesis methods researchgate.netresearchgate.net. Research into novel synthetic strategies, including exploring alternative precursors, reaction conditions, and purification techniques, is essential for producing high-purity this compound and designed analogs for research purposes. This includes investigating how minor structural modifications, such as those observed in related compounds like NNEI or its indazole analog MN-18, impact synthetic accessibility and yield researchgate.netnih.govresearchgate.net. Advancements in this area support the creation of libraries of controlled analogs for comprehensive structure-activity relationship (SAR) studies.
Development of Predictive Models for Novel Synthetic Cannabinoid Activity
The rapid emergence of new synthetic cannabinoid structures, including compounds like this compound, poses a significant challenge for timely identification and pharmacological characterization capes.gov.br. Research on this compound contributes to the development and validation of predictive models for novel synthetic cannabinoid activity. In silico methods, such as molecular docking, quantitative structure-activity relationships (QSAR), and machine learning algorithms, can be trained on data from characterized compounds like this compound to predict the potential receptor binding affinity, efficacy, and even potential metabolic pathways of new, uncharacterized analogs nih.govfrontiersin.org. Research focusing on the interaction of this compound with cannabinoid receptors can provide valuable data points for refining these models nih.gov. While in silico predictions for metabolism have shown inconsistencies with observed results for related compounds, further research incorporating experimental metabolic data from this compound can improve the accuracy of these predictive tools frontiersin.org. The development of robust predictive models is critical for anticipating the pharmacological properties of emerging NPS and prioritizing those requiring urgent experimental characterization.
Contribution to Understanding the Evolution of New Psychoactive Substances
The identification of this compound in the illicit drug market contributes directly to the understanding of the ongoing evolution of new psychoactive substances researchgate.netunodc.orgcapes.gov.brnetce.comresearchgate.net. Research into the structural features of this compound, its relationship to previously identified synthetic cannabinoids like NNEI, and its simultaneous appearance with other novel compounds provides insights into the synthetic strategies and molecular design principles employed in clandestine laboratories researchgate.netresearchgate.netresearchgate.net. Tracking the emergence of compounds like this compound helps researchers and forensic scientists understand the "designer drug" phenomenon, where slight structural modifications are made to circumvent legal restrictions unodc.orgcapes.gov.br. Studying the structural evolution of synthetic cannabinoid subclasses, with this compound as an example, allows for the identification of trends and potential future directions in the illicit synthesis of these compounds. This understanding is crucial for developing proactive strategies for identification, monitoring, and regulation.
Role of this compound as a Chemical Probe in Cannabinoid Receptor Research
Synthetic cannabinoid receptor agonists were initially developed as valuable chemical probes to investigate the complexities of the endocannabinoid system and its receptors nih.govnih.gov. Given this compound's demonstrated high affinity for the CB1 receptor nih.gov, further research can establish its utility as a specific chemical probe. By studying the precise interactions of this compound with CB1R, researchers can gain deeper insights into receptor structure, binding site characteristics, and the mechanisms of receptor activation and signaling nih.gov. Utilizing this compound as a probe in cell-based assays and potentially in vivo studies can help dissect specific aspects of cannabinoid receptor function, signal transduction pathways, and the physiological roles of the endocannabinoid system nih.gov. Research in this area contributes fundamental knowledge to cannabinoid pharmacology and may aid in the development of therapeutic agents targeting the endocannabinoid system.
Interdisciplinary Research Needs in Chemical, Analytical, and Molecular Sciences
Addressing the challenges posed by synthetic cannabinoids like this compound necessitates a strong emphasis on interdisciplinary research spanning chemical, analytical, and molecular sciences najah.eduunpad.ac.iducsb.edufdu.edukcl.ac.uk. Chemical synthesis and structural characterization are required to understand the compounds being encountered researchgate.netresearchgate.net. Analytical chemistry plays a critical role in developing sensitive and specific methods for the detection and quantification of this compound and its metabolites in various matrices, which is essential for forensic toxicology and research capes.gov.brfrontiersin.orgnih.gov. Molecular sciences, including pharmacology, molecular biology, and computational chemistry, are necessary to elucidate the interactions of this compound with biological targets, its metabolic fate, and its effects at the cellular and organismal levels nih.govnih.govfrontiersin.org. Effective research on this compound and other NPS relies on seamless collaboration between experts in these fields, sharing knowledge and techniques to stay ahead of the evolving NPS landscape and understand their fundamental scientific properties.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying Fdu-nnei’s physicochemical properties?
- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unexplored synthesis pathways or uncharacterized properties). Ensure the question adheres to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example: “How does solvent polarity influence this compound’s crystallization kinetics under controlled thermal conditions?” Align the question with measurable variables (e.g., temperature, solvent type) and validate its scope via pilot experiments .
Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?
- Methodological Answer : Follow reproducible synthesis guidelines from peer-reviewed studies on analogous compounds. Document reagent purity (e.g., ≥99%, Sigma-Aldrich), reaction conditions (e.g., inert atmosphere, reflux duration), and purification steps (e.g., column chromatography parameters) . Include a validation step (e.g., NMR, HPLC) to confirm compound identity and purity (>95%) . Example protocol:
| Step | Parameter | Detail |
|---|---|---|
| 1 | Reagents | This compound precursor (1.2 eq), solvent (DMF, anhydrous) |
| 2 | Conditions | 80°C, N₂ atmosphere, 12h stirring |
| 3 | Analysis | ¹H NMR (400 MHz, DMSO-d6) for structural confirmation |
Q. How to design a literature review framework for this compound-related studies?
- Methodological Answer : Use systematic review protocols :
Define keywords (e.g., “this compound AND synthesis,” “this compound AND spectroscopy”).
Filter databases (PubMed, SciFinder) by relevance and publication date (last 10 years).
Categorize findings into themes (synthesis, applications, limitations) .
Avoid over-reliance on non-peer-reviewed sources (e.g., ) .
Advanced Research Questions
Q. How to resolve contradictions in experimental data on this compound’s catalytic activity?
- Methodological Answer : Apply triangulation by cross-verifying results through multiple techniques (e.g., XRD for crystallinity, FTIR for functional groups) . For statistical outliers, conduct error analysis (e.g., ±5% instrument uncertainty in UV-Vis measurements) and revise hypotheses iteratively . Example workflow:
- Hypothesis : “this compound’s activity correlates with surface area.”
- Contradiction : High surface area samples show inconsistent activity.
- Resolution : Re-evaluate confounding variables (e.g., impurities detected via GC-MS) .
Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships in biological assays?
- Methodological Answer : Use non-linear regression models (e.g., Hill equation) for sigmoidal dose-response curves. Validate with ANOVA (α=0.05) to assess significance between triplicate trials . For non-normal distributions, apply Kruskal-Wallis tests . Report effect sizes (e.g., Cohen’s d) to quantify practical relevance .
Q. How to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance when publishing this compound datasets?
- Methodological Answer :
- Deposit raw data in certified repositories (e.g., Zenodo, ChemRxiv) with persistent identifiers (DOIs) .
- Metadata standards : Include experimental parameters (e.g., pH, pressure), instrument calibration logs, and license terms (CC-BY 4.0) .
- Peer review : Submit datasets for pre-publication review to verify reproducibility and metadata completeness .
Data Management and Ethical Considerations
Q. How to address ethical challenges in this compound’s toxicity studies involving animal models?
- Methodological Answer : Obtain ethics committee approval (e.g., IACUC protocol #XYZ) before experimentation. Adhere to the 3Rs principle (Replacement, Reduction, Refinement) by minimizing sample sizes and using computational toxicity predictors (e.g., QSAR models) as preliminary screens .
Q. What strategies mitigate bias in spectroscopic interpretation of this compound’s structural features?
- Methodological Answer : Implement blinded analysis where spectra are interpreted by independent researchers unaware of the hypothesized structure . Use reference standards (e.g., commercial compounds with known spectra) for calibration . Disclose all post-processing steps (e.g., baseline correction in Raman spectra) to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
